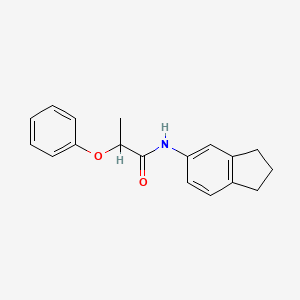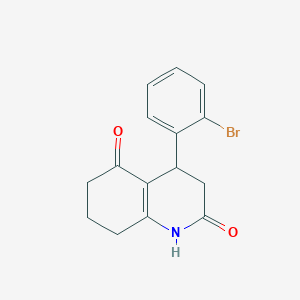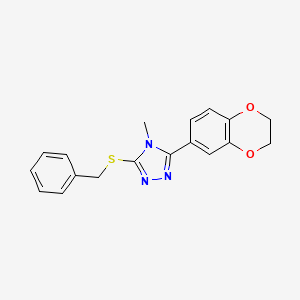
N-(2,3-dihydro-1H-inden-5-yl)-2-phenoxypropanamide
Vue d'ensemble
Description
N-(2,3-dihydro-1H-inden-5-yl)-2-phenoxypropanamide, commonly known as DPI, is a synthetic compound that has been used extensively in scientific research for its pharmacological properties. DPI is a potent inhibitor of the NADPH oxidase enzyme, which plays a crucial role in the production of reactive oxygen species (ROS) in cells. The ability of DPI to inhibit NADPH oxidase has made it a valuable tool in studying the role of ROS in various physiological and pathological processes.
Mécanisme D'action
DPI works by inhibiting the activity of the NADPH oxidase enzyme, which is responsible for the production of N-(2,3-dihydro-1H-inden-5-yl)-2-phenoxypropanamide in cells. The NADPH oxidase enzyme is a complex of several subunits, and DPI specifically targets the flavoprotein subunit of the enzyme. By inhibiting the activity of this subunit, DPI effectively reduces the production of N-(2,3-dihydro-1H-inden-5-yl)-2-phenoxypropanamide in cells.
Biochemical and Physiological Effects:
DPI has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory properties, DPI has been shown to have antioxidant, anti-apoptotic, and anti-proliferative effects. DPI has also been shown to protect against oxidative stress-induced damage in various cell types.
Avantages Et Limitations Des Expériences En Laboratoire
One of the key advantages of DPI is its specificity for the NADPH oxidase enzyme. This makes it a valuable tool in studying the role of N-(2,3-dihydro-1H-inden-5-yl)-2-phenoxypropanamide in various physiological and pathological processes. However, DPI also has some limitations. It has been shown to have off-target effects on other enzymes, which can complicate the interpretation of experimental results. Additionally, DPI can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving DPI. One area of research is the development of more specific inhibitors of the NADPH oxidase enzyme. This could help to overcome some of the limitations of DPI and improve the specificity of experiments involving N-(2,3-dihydro-1H-inden-5-yl)-2-phenoxypropanamide. Another area of research is the development of DPI-based therapies for various diseases. The anti-inflammatory and antioxidant properties of DPI make it a promising candidate for the development of new treatments for inflammatory and oxidative stress-related diseases. Finally, there is a need for further research into the off-target effects of DPI and the development of strategies to minimize these effects in experimental settings.
Applications De Recherche Scientifique
DPI has been extensively used in scientific research to study the role of N-(2,3-dihydro-1H-inden-5-yl)-2-phenoxypropanamide in various physiological and pathological processes. Some of the key areas of research where DPI has been used include inflammation, cardiovascular disease, and cancer. Inflammation is a complex biological response to harmful stimuli and is associated with the production of N-(2,3-dihydro-1H-inden-5-yl)-2-phenoxypropanamide. DPI has been shown to inhibit the production of N-(2,3-dihydro-1H-inden-5-yl)-2-phenoxypropanamide in immune cells, thereby reducing inflammation. In cardiovascular disease, DPI has been used to study the role of N-(2,3-dihydro-1H-inden-5-yl)-2-phenoxypropanamide in the development of atherosclerosis, hypertension, and heart failure. In cancer research, DPI has been used to study the role of N-(2,3-dihydro-1H-inden-5-yl)-2-phenoxypropanamide in the development and progression of various types of cancer.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-13(21-17-8-3-2-4-9-17)18(20)19-16-11-10-14-6-5-7-15(14)12-16/h2-4,8-13H,5-7H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLGUWCMUCJUDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(CCC2)C=C1)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl {[6-amino-1-(4-fluorobenzyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]thio}acetate](/img/structure/B4415407.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B4415409.png)

![ethyl 3-(3-methoxybenzyl)-1-[(4-methyl-2-thienyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B4415434.png)
![2-{1-[2-(cyclohexylamino)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B4415447.png)
![4-[(2-fluorobenzoyl)amino]-2-hydroxybenzoic acid](/img/structure/B4415449.png)

![N-(tert-butyl)-2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide hydrochloride](/img/structure/B4415471.png)
![6-methoxy-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-1H-benzimidazole](/img/structure/B4415472.png)

![2-{[(4-methylphenyl)sulfonyl]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4415488.png)
![N-(2-chlorophenyl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4415493.png)
![2-[(5-ethyl-4-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B4415503.png)
![2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-chlorophenyl)acetamide](/img/structure/B4415508.png)